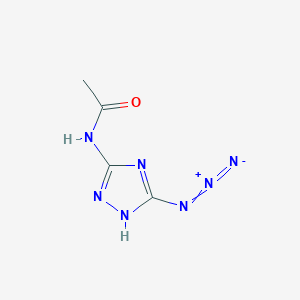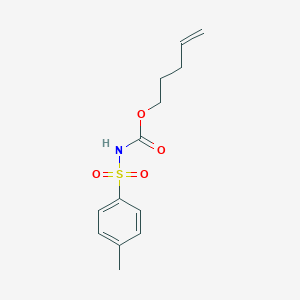![molecular formula C33H33F3O3 B15159817 1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene) CAS No. 661466-95-1](/img/structure/B15159817.png)
1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene) is a complex organic compound characterized by its unique structure, which includes a triethylbenzene core with three methyleneoxy linkages to 2-fluorobenzene groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene) typically involves multiple steps, starting with the preparation of the triethylbenzene coreCommon reagents used in these reactions include alkyl halides, base catalysts, and fluorinating agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene rings, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Applications De Recherche Scientifique
1,1’,1’'-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Methyl 4-fluorobenzoate: Utilized in the synthesis of various organic compounds.
N-Methylbenzamide: Known for its applications in medicinal chemistry.
Uniqueness
1,1’,1’'-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene) is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable in specialized applications, such as the development of novel materials and pharmaceuticals .
Propriétés
Numéro CAS |
661466-95-1 |
|---|---|
Formule moléculaire |
C33H33F3O3 |
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
1,3,5-triethyl-2,4,6-tris[(2-fluorophenoxy)methyl]benzene |
InChI |
InChI=1S/C33H33F3O3/c1-4-22-25(19-37-31-16-10-7-13-28(31)34)23(5-2)27(21-39-33-18-12-9-15-30(33)36)24(6-3)26(22)20-38-32-17-11-8-14-29(32)35/h7-18H,4-6,19-21H2,1-3H3 |
Clé InChI |
PDYDLGIYANKJHM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C(=C1COC2=CC=CC=C2F)CC)COC3=CC=CC=C3F)CC)COC4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B15159740.png)
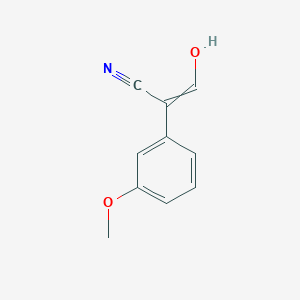
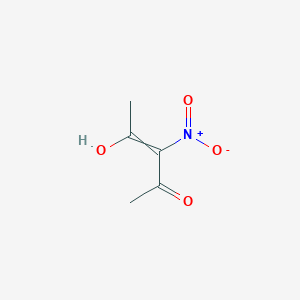
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
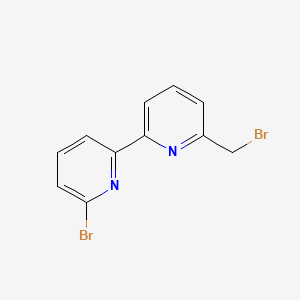
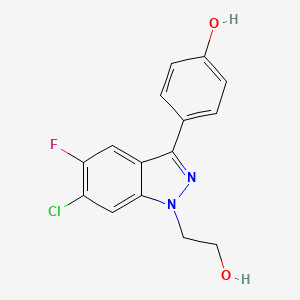
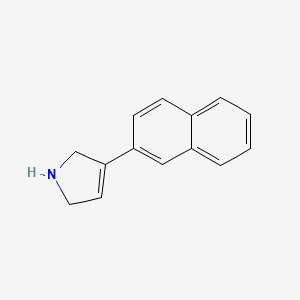
![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
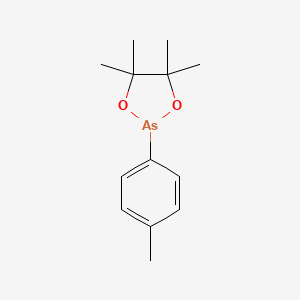
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
